2-(2,2-difluorocyclopropyl)acetonitrile
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Overview
Description
2-(2,2-difluorocyclopropyl)acetonitrile is an organic compound with the molecular formula C5H5F2N It features a cyclopropyl ring substituted with two fluorine atoms and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluorocyclopropyl)acetonitrile typically involves the cyclopropanation of a suitable precursor followed by the introduction of the acetonitrile group. One common method includes the reaction of a difluorocyclopropane derivative with a nitrile source under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process may also include purification steps such as distillation or recrystallization to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-difluorocyclopropyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
2-(2,2-difluorocyclopropyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,2-difluorocyclopropyl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the cyclopropyl ring can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-dichlorocyclopropyl)acetonitrile
- 2-(2,2-dibromocyclopropyl)acetonitrile
- 2-(2,2-difluorocyclopropyl)ethylamine
Uniqueness
2-(2,2-difluorocyclopropyl)acetonitrile is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability and reactivity compared to its chlorinated or brominated analogs .
Properties
CAS No. |
2105122-14-1 |
---|---|
Molecular Formula |
C5H5F2N |
Molecular Weight |
117.1 |
Purity |
95 |
Origin of Product |
United States |
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